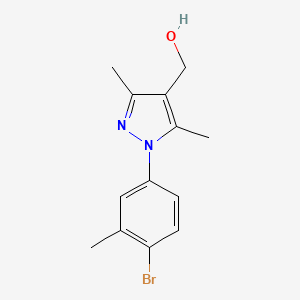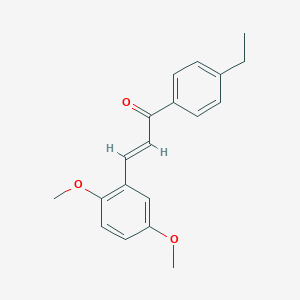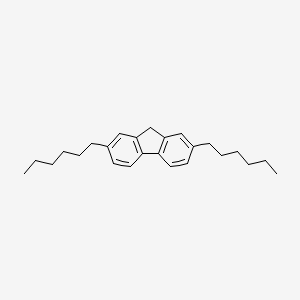
2,7-Di-n-hexyl-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Di-n-hexyl-fluorene (2,7-DHF) is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline compound with a molecular weight of 286.43 g/mol and a melting point of 128-130°C. 2,7-DHF is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) with a nine-member aromatic ring system. It is a non-toxic, non-irritating, and non-carcinogenic compound that has been used as an alternative to fluorene in a variety of scientific research applications.
Applications De Recherche Scientifique
2,7-Di-n-hexyl-fluorene has been used in a variety of scientific research applications, including organic synthesis, material science, and biochemistry. In organic synthesis, 2,7-Di-n-hexyl-fluorene is used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons, polymers, and heterocyclic compounds. In material science, 2,7-Di-n-hexyl-fluorene is used in the synthesis of polymers and other materials, such as nanotubes and carbon nanofibers. In biochemistry, 2,7-Di-n-hexyl-fluorene is used as a model compound for the study of the structure and function of other molecules, such as proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2,7-Di-n-hexyl-fluorene is not well understood. However, it is believed that the compound interacts with other molecules through its aromatic ring structure, which can interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-Di-n-hexyl-fluorene are not well understood. However, the compound has been shown to have antioxidant and anti-inflammatory properties in vitro, and it has been suggested that it could be used as an anti-cancer agent. In addition, 2,7-Di-n-hexyl-fluorene has been shown to inhibit the growth of certain bacteria and fungi in vitro, suggesting that it could be used as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-Di-n-hexyl-fluorene is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, non-toxic, and non-irritating, making it an ideal choice for use in laboratory experiments. However, the compound is not very soluble in water, making it difficult to use in experiments that require the use of aqueous solutions. In addition, the compound is not very stable, making it difficult to store for long periods of time.
Orientations Futures
There are a number of potential future directions for the use of 2,7-Di-n-hexyl-fluorene in scientific research. These include the development of new synthetic methods for the synthesis of other compounds, the development of new materials and polymers, the development of new methods for the study of proteins and enzymes, and the development of new drugs and therapeutic agents. In addition, 2,7-Di-n-hexyl-fluorene could be used as a starting material for the synthesis of other PAHs, which could be used for a variety of applications, such as the development of new catalysts and the synthesis of new materials.
Méthodes De Synthèse
2,7-Di-n-hexyl-fluorene can be synthesized from fluorene via a variety of methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of fluorene with a dienophile such as maleic anhydride or maleic acid. This reaction produces 2,7-Di-n-hexyl-fluorene as the major product, with a yield of up to 80%. Other methods of synthesis include the use of a Grignard reagent, the use of a Friedel-Crafts alkylation reaction, or the use of a Wittig reaction.
Propriétés
IUPAC Name |
2,7-dihexyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-n-hexyl-fluorene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







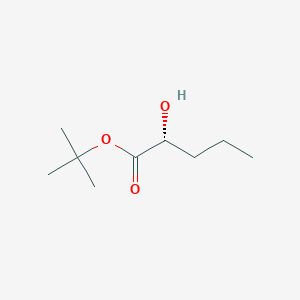
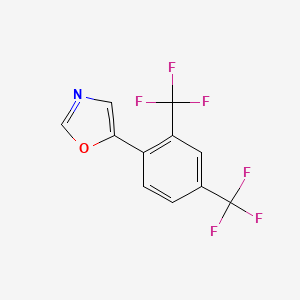
![3-{[(t-Butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
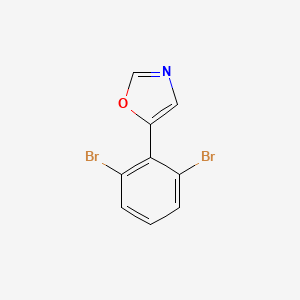
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
